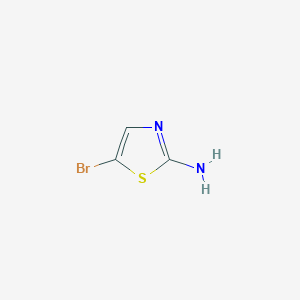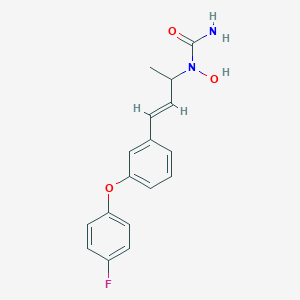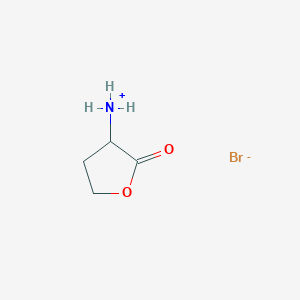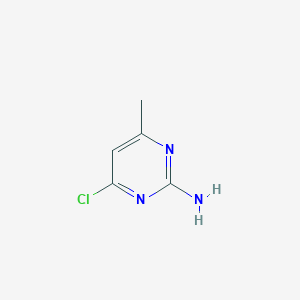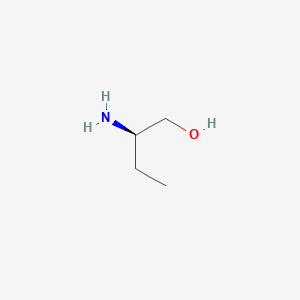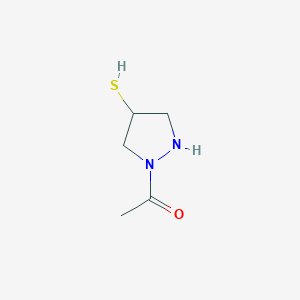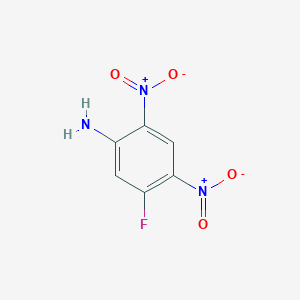
2,4-Dinitro-5-fluoroaniline
説明
2,4-Dinitro-5-fluoroaniline is an organic compound with the chemical formula C6H4N3O4F . It appears as a yellow to yellow-green crystalline solid .
Synthesis Analysis
The synthesis of 2,4-Dinitro-5-fluoroaniline involves starting from fluoronitrobenzene. A nitration reaction is carried out to replace one hydrogen atom on the fluorine atom with a nitro group. Sodium nitrite and sulfuric acid are then added to the reaction solvent to nitrate the compound to the dinitro compound .Molecular Structure Analysis
The linear formula of 2,4-Dinitro-5-fluoroaniline is FC6H2(NO2)2NH2 . The molecular weight of the compound is 201.11 .Physical And Chemical Properties Analysis
2,4-Dinitro-5-fluoroaniline is a yellow to yellow-green crystalline solid. Its melting point range is 141-143 degrees Celsius . It is soluble in organic solvents such as alcohols and ethers, and slightly soluble in water .科学的研究の応用
2,4-Dinitro-5-fluoroaniline: A Comprehensive Analysis
Chemical Synthesis: 2,4-Dinitro-5-fluoroaniline is used in chemical synthesis as a reagent due to its nitro and amino groups which can undergo various chemical reactions. It’s often used in the synthesis of other chemical compounds.
Chromatography: This compound may be used as a standard or reference material in chromatographic analysis due to its unique structure and properties.
Biological Activities: Research suggests that compounds like 2,4-Dinitro-5-fluoroaniline could have biological activities which might make them useful in the development of pharmaceuticals.
Safety and Toxicity Analysis: It’s also important in safety and toxicity studies as its chemical properties can help in understanding the potential hazards of related chemical compounds.
Material Science: In material science, this compound could be used to modify the properties of materials or in the development of new materials with desired characteristics.
Analytical Chemistry: 2,4-Dinitro-5-fluoroaniline can be used in analytical chemistry for the determination of protein structure on a micro scale .
Safety and Hazards
特性
IUPAC Name |
5-fluoro-2,4-dinitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FN3O4/c7-3-1-4(8)6(10(13)14)2-5(3)9(11)12/h1-2H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAGRTYREMCPEIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)[N+](=O)[O-])[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40190151 | |
| Record name | 5-Fluoro-2,4-dinitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40190151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dinitro-5-fluoroaniline | |
CAS RN |
367-81-7 | |
| Record name | 2,4-Dinitro-5-fluoroaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=367-81-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Fluoro-2,4-dinitroaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000367817 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 367-81-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88336 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Fluoro-2,4-dinitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40190151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-fluoro-2,4-dinitroaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.092 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary application of 2,4-Dinitro-5-fluoroaniline discussed in the provided research papers?
A1: The research primarily focuses on the use of 2,4-Dinitro-5-fluoroaniline (FDNDEA) as a derivatizing agent for amino acids, particularly in the context of analyzing protein structure and quantifying hydroxyproline in urine samples. [, , , , ]
Q2: How does 2,4-Dinitro-5-fluoroaniline interact with amino acids?
A2: 2,4-Dinitro-5-fluoroaniline reacts with amino acids to form stable, UV-detectable derivatives. This reaction typically occurs at the amino group of the amino acid. [, , ]
Q3: Why is derivatization with 2,4-Dinitro-5-fluoroaniline beneficial for amino acid analysis?
A3: Derivatization with FDNDEA enhances the detection sensitivity of amino acids in techniques like High-Performance Liquid Chromatography (HPLC). This is because the resulting FDNDEA-amino acid adducts are more easily detectable by UV detectors. [, , ]
Q4: Can you provide an example of a specific application of 2,4-Dinitro-5-fluoroaniline in analytical biochemistry?
A4: One study describes a method where 2,4-Dinitro-5-fluoroaniline is used to derivatize hydroxyproline in urine samples after hydrolysis. This allows for the rapid and specific analysis of total urinary hydroxyproline by HPLC, a technique useful in various clinical and research contexts. []
Q5: Are there alternative derivatizing agents used for amino acid analysis?
A5: Yes, o-phthaldialdehyde (OPA) is another common derivatizing agent used in amino acid analysis. One study compares the performance of FDNDEA and OPA for serum amino acid analysis using pre-column derivatization and reversed-phase HPLC. []
Q6: What are the advantages of using 2,4-Dinitro-5-fluoroaniline over other derivatizing agents like OPA?
A6: While specific advantages depend on the application, FDNDEA derivatives may offer better stability compared to some other derivatizing agents. Further research might be needed to compare and contrast the performance characteristics for specific analytical needs.
Q7: Are there any studies on the structure of 2,4-Dinitro-5-fluoroaniline and its derivatives?
A7: While the provided research focuses on the application of FDNDEA as a derivatizing agent, one study mentions the use of N-octadecyl-2,4-dinitro-5-fluoroaniline in Langmuir-Blodgett monolayers for optical second-harmonic generation. This suggests investigations into the structural properties of its derivatives for material science applications. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





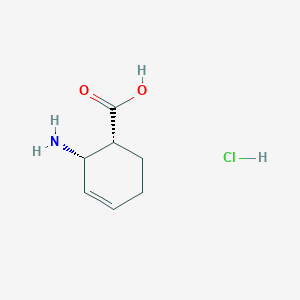
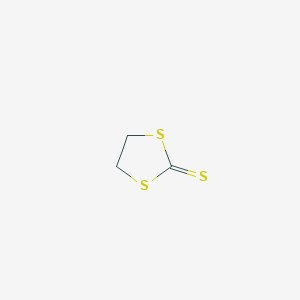

![11-(1-Piperazinyl)-dibenzo[b,f][1,4]thiazepine dihydrochloride](/img/structure/B145680.png)
